

Paraxanthine- $^{13}\text{C}_4,^{15}\text{N}_3$: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Paraxanthine- $^{13}\text{C}_4,^{15}\text{N}_3$

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Paraxanthine (1,7-dimethylxanthine) is the primary metabolite of caffeine in humans, accounting for approximately 84% of caffeine's metabolism.[1] Unlike its precursor, paraxanthine exhibits a unique pharmacological profile with potential therapeutic applications and is often considered to have a more favorable safety profile.[1] The isotopically labeled form, Paraxanthine- $^{13}\text{C}_4,^{15}\text{N}_3$, serves as an indispensable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Paraxanthine- $^{13}\text{C}_4,^{15}\text{N}_3$.

Chemical Structure and Properties

Paraxanthine- $^{13}\text{C}_4,^{15}\text{N}_3$ is a stable isotope-labeled version of paraxanthine. The labeling with four ^{13}C atoms and three ^{15}N atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of unlabeled paraxanthine.[2]

Chemical Structure:

The chemical structure of Paraxanthine is a dimethylxanthine, with methyl groups at the 1 and 7 positions of the purine ring.[3] In Paraxanthine- $^{13}\text{C}_4,^{15}\text{N}_3$, specific carbon and nitrogen atoms within this structure are replaced with their heavier stable isotopes.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of unlabeled paraxanthine. These properties are expected to be very similar for Paraxanthine- $^{13}\text{C}_4,^{15}\text{N}_3$, as isotopic labeling generally has a minimal effect on physicochemical characteristics other than molecular weight.

Property	Value	Source
Molecular Formula	$\text{C}_7\text{H}_8\text{N}_4\text{O}_2$	[3]
Molecular Weight (unlabeled)	180.16 g/mol	[3]
Calculated Molecular Weight ($^{13}\text{C}_4,^{15}\text{N}_3$)	187.16 g/mol	
CAS Number (unlabeled)	611-59-6	[3]
CAS Number ($^{13}\text{C}_4,^{15}\text{N}_3$)	1173018-79-5	[2]
Melting Point	351-352 °C	[3]
Water Solubility	9.13 g/L (predicted)	
logP	-0.63 (predicted)	
pKa (Strongest Acidic)	10.76 (predicted)	
pKa (Strongest Basic)	-0.87 (predicted)	
Appearance	Faint yellow fine crystals	[3]
UV/Vis (λ_{max})	269 nm	[4]

Spectroscopic Data (for unlabeled Paraxanthine):

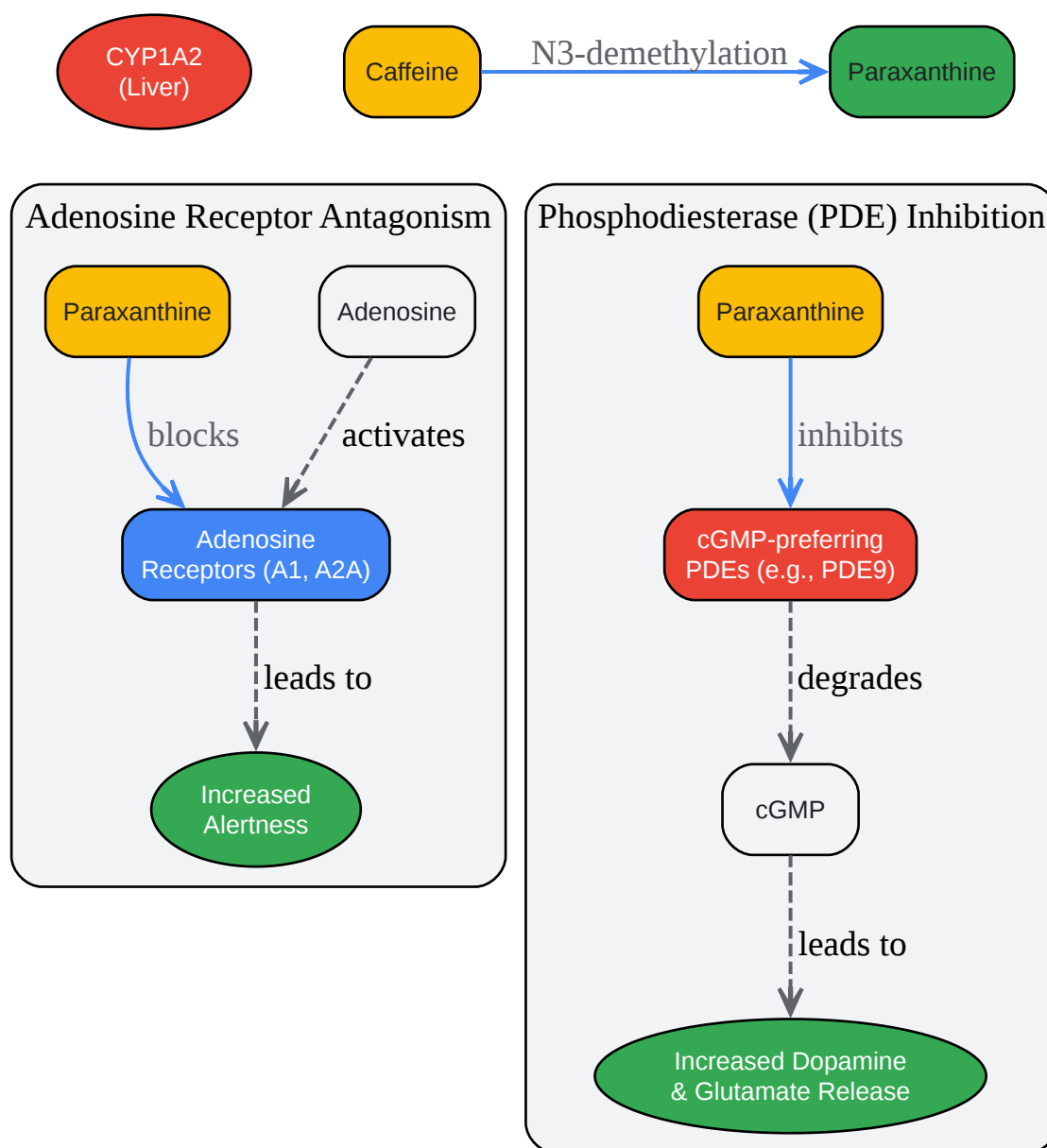
Spectroscopy Type	Data	Source
¹ H NMR (500 MHz, Water, pH 7.00)	Shifts [ppm]: 3.32, 4.03, 8.34	[3]
¹³ C NMR		
MS/MS (Positive Ion Mode)	Precursor Ion (m/z): 181.589; Product Ions (m/z): 124.007, 124.505	[3]

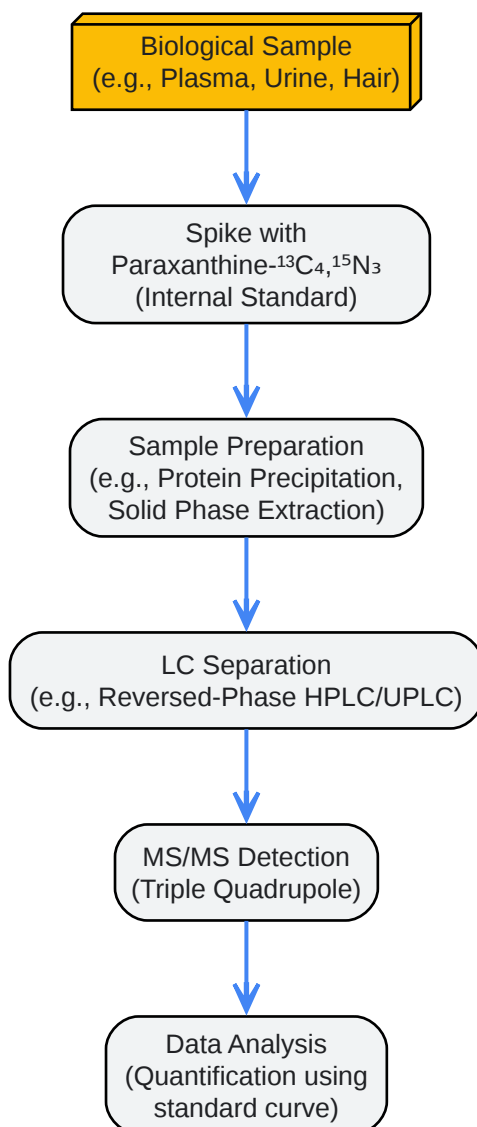
Biological Activity and Signaling Pathways

Paraxanthine is a psychoactive central nervous system stimulant.[1] Its primary mechanism of action is the antagonism of adenosine receptors, similar to caffeine.[1] However, it also exhibits distinct activities, including the inhibition of phosphodiesterases (PDEs), particularly cGMP-preferring PDEs.[1] This dual action contributes to its unique pharmacological effects.

Caffeine Metabolism to Paraxanthine

The primary metabolic pathway for caffeine in humans involves the demethylation at the N3 position by the cytochrome P450 enzyme CYP1A2 in the liver, yielding paraxanthine.





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